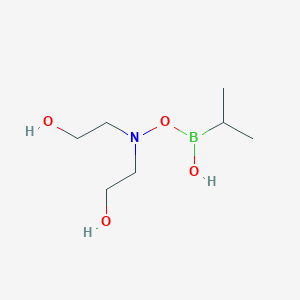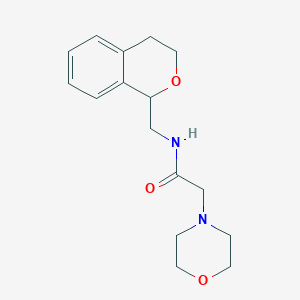![molecular formula C24H30N4O2 B12478981 ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate](/img/structure/B12478981.png)
ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-({2-imino-3-[2-(pipéridin-1-yl)éthyl]-1,3-benzodiazol-1-yl}méthyl)benzoate d'éthyle est un composé organique complexe qui présente un noyau benzodiazole, un cycle pipéridine et un groupe benzoate d'éthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-({2-imino-3-[2-(pipéridin-1-yl)éthyl]-1,3-benzodiazol-1-yl}méthyl)benzoate d'éthyle implique généralement des réactions organiques en plusieurs étapes
Formation du noyau benzodiazole : Le noyau benzodiazole peut être synthétisé par une réaction de cyclisation impliquant l'o-phénylènediamine et un dérivé d'acide carboxylique approprié en milieu acide.
Introduction du cycle pipéridine : Le cycle pipéridine est introduit par une réaction de substitution nucléophile, où un dérivé de pipéridine réagit avec un électrophile approprié.
Addition du groupe benzoate d'éthyle : L'étape finale implique une estérification pour introduire le groupe benzoate d'éthyle, généralement en utilisant de l'éthanol et un dérivé d'acide carboxylique en présence d'un catalyseur acide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-({2-imino-3-[2-(pipéridin-1-yl)éthyl]-1,3-benzodiazol-1-yl}méthyl)benzoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄) dans des solvants anhydres.
Substitution : Agents halogénants tels que le chlorure de thionyle (SOCl₂) ou nucléophiles tels que les amines et les alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le 4-({2-imino-3-[2-(pipéridin-1-yl)éthyl]-1,3-benzodiazol-1-yl}méthyl)benzoate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré en tant qu'agent thérapeutique potentiel en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 4-({2-imino-3-[2-(pipéridin-1-yl)éthyl]-1,3-benzodiazol-1-yl}méthyl)benzoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 4-({2-imino-3-[2-(pipéridin-1-yl)éthyl]-1,3-benzodiazol-1-yl}méthyl)benzoate d'éthyle peut être comparé à d'autres composés similaires, tels que :
Dérivés de l'indole : Ces composés partagent une structure hétérocyclique similaire et présentent des activités biologiques diverses.
Dérivés de la pipéridine : Connus pour leurs applications pharmacologiques, les dérivés de la pipéridine sont largement utilisés dans la conception de médicaments.
Dérivés de l'imidazole : Ces composés sont des composants clés de nombreux produits pharmaceutiques et ont un large éventail d'applications.
La particularité du 4-({2-imino-3-[2-(pipéridin-1-yl)éthyl]-1,3-benzodiazol-1-yl}méthyl)benzoate d'éthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C24H30N4O2 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
ethyl 4-[[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C24H30N4O2/c1-2-30-23(29)20-12-10-19(11-13-20)18-28-22-9-5-4-8-21(22)27(24(28)25)17-16-26-14-6-3-7-15-26/h4-5,8-13,25H,2-3,6-7,14-18H2,1H3 |
Clé InChI |
AHRUXHLRTWIMHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B12478898.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)

![ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12478921.png)

![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12478941.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12478943.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12478952.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12478953.png)
![2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
![2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12478971.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
